
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C17H18N6O2S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds and exhibits various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anti-inflammatory, and cytotoxic effects based on recent research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
1. Anti-Tubercular Activity
Recent studies have explored the anti-tubercular activity of various derivatives related to this compound. For instance, a series of substituted pyridazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant anti-tubercular activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, the most active compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular agents .
Table 1: Anti-Tubercular Activity of Selected Compounds
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
Compound 6a | 1.35 | 3.73 |
Compound 6e | 2.18 | 4.00 |
Compound 6h | - | - |
Compound 7e | - | - |
2. Anti-inflammatory Activity
In addition to its anti-tubercular properties, this compound has been investigated for its anti-inflammatory effects. A related study highlighted that certain pyridazine derivatives can selectively inhibit glial activation, reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide without compromising beneficial glial functions . This suggests that the compound may serve as a potential therapeutic agent in neurodegenerative diseases characterized by excessive glial activation.
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In the context of this compound, studies have indicated that several active derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety margin for further development in therapeutic applications .
Table 2: Cytotoxicity Results on HEK293 Cells
Compound | Cytotoxic Concentration (μM) |
---|---|
Compound 6a | >100 |
Compound 6e | >100 |
Compound 7e | >100 |
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of related compounds within this chemical class:
- Synthesis and Evaluation : A study synthesized a range of pyridazine derivatives and assessed their biological activities, revealing promising anti-tubercular effects alongside acceptable cytotoxicity profiles .
- Mechanism of Action : The mechanism through which these compounds exert their biological effects involves interaction with specific molecular targets within cells, potentially modulating pathways involved in inflammation and infection response .
Propiedades
IUPAC Name |
N-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c24-27(25,17-4-2-12-26-17)23-10-8-22(9-11-23)16-6-5-15(20-21-16)19-14-3-1-7-18-13-14/h1-7,12-13H,8-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRCYUWNMJFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.